4-Bromo-5-propylthiophene-2-carbonyl chloride
Overview
Description
4-Bromo-5-propylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C8H8BrClOS and a molecular weight of 267.57 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a propyl group, and a carbonyl chloride functional group attached to the thiophene ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-propylthiophene-2-carbonyl chloride typically involves the bromination of 5-propylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-propylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Formation of new thiophene derivatives with different functional groups.
Reduction Reactions: Formation of alcohols or aldehydes.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-5-propylthiophene-2-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: In the study of protein interactions and modifications, particularly in proteomics research.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-propylthiophene-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles due to the presence of the bromine atom and the carbonyl chloride group. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The thiophene ring also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiophenecarbonyl chloride: Similar structure but lacks the propyl group.
5-Propylthiophene-2-carbonyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-5-propylthiophene-2-carbonyl chloride: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-propylthiophene-2-carbonyl chloride is unique due to the combination of the bromine atom, propyl group, and carbonyl chloride functional group on the thiophene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMUVXWVKNPQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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